Cytotoxic Potency: NPC is a Weak Direct-Acting Cytotoxin, Contrasting with SN-38
When tested in P388 murine leukemia cells, NPC demonstrated weak intrinsic cytotoxicity, directly comparable to the parent prodrug irinotecan but dramatically less potent than the active metabolite SN-38. This quantitative difference confirms NPC must undergo further bioactivation to exert potent antitumor effects, a characteristic not shared by SN-38 itself [1].
| Evidence Dimension | Cell growth inhibition (IC50) |
|---|---|
| Target Compound Data | 3.4 µg/mL |
| Comparator Or Baseline | Irinotecan (2.8 µg/mL); SN-38 (0.001 µg/mL) |
| Quantified Difference | NPC is 3,400-fold less potent than SN-38, and 1.2-fold less potent than irinotecan. |
| Conditions | P388 murine leukemia cell line, in vitro culture |
Why This Matters
This data is critical for researchers distinguishing between direct cytotoxicity and metabolism-dependent activity; procurement as a pure standard is essential for accurate measurement of latent SN-38 formation potential.
- [1] Dodds HM, Haaz MC, Riou JF, Robert J, Rivory LP. Identification of a new metabolite of CPT-11 (irinotecan): pharmacological properties and activation to SN-38. J Pharmacol Exp Ther. 1998 Jul;286(1):578-83. PMID: 9655905. View Source
